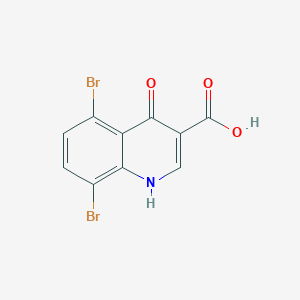

5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

5,8-dibromo-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Br2NO3/c11-5-1-2-6(12)8-7(5)9(14)4(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYBCCFNEQGRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Br)C(=O)C(=CN2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in DNA replication and repair, such as topoisomerases. By binding to the active site of these enzymes, 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid disrupts their normal function, leading to alterations in cellular processes.

Cellular Effects

The effects of 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.

Molecular Mechanism

At the molecular level, 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This compound can also interact with DNA, leading to changes in gene expression and chromatin structure. Furthermore, 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been shown to modulate the activity of transcription factors, thereby influencing the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound can exert beneficial effects by modulating enzyme activity and gene expression. At high doses, it may cause toxic or adverse effects, such as oxidative stress and DNA damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing toxicity.

Metabolic Pathways

5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the overall activity and efficacy of 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in biological systems.

Transport and Distribution

The transport and distribution of 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate the localization and accumulation of 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in specific cellular compartments, enhancing its biochemical effects.

Subcellular Localization

The subcellular localization of 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism and energy production.

Biological Activity

5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article will explore its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H6Br2N2O3

- Molecular Weight : 368.97 g/mol

- CAS Number : 57278-44-1

Research indicates that derivatives of 4-oxo-1,4-dihydroquinoline compounds exhibit various biological activities, including:

- Inhibition of β-secretase (BACE-1) : A study highlighted the potential of 4-oxo-1,4-dihydroquinoline derivatives as BACE-1 inhibitors, which are crucial in the treatment of Alzheimer's disease. The most potent analog demonstrated an IC50 value of 1.89 μM with low cytotoxicity and high blood-brain barrier permeability .

- Cannabinoid Receptor Agonism : Some derivatives have been identified as selective agonists for CB(2) cannabinoid receptors. These compounds may play a role in modulating pain and inflammation due to their interaction with cannabinoid pathways .

- Anticancer Activity : Various studies have reported that quinoline derivatives possess significant anticancer properties. For instance, certain synthesized compounds demonstrated strong activity against the MCF-7 breast cancer cell line in MTT assays, indicating their potential as anticancer agents .

Biological Activity Summary Table

Case Study 1: BACE-1 Inhibition

A series of synthesized 4-oxo-1,4-dihydroquinoline derivatives were evaluated for their ability to inhibit BACE-1. The most effective compound showed promising results in vitro and was considered a candidate for further development in Alzheimer's research.

Case Study 2: Cannabinoid Receptor Activity

Research on quinoline derivatives indicated that specific structural modifications led to increased selectivity for CB(2) receptors over CB(1) receptors. This selectivity is crucial for developing drugs with fewer psychoactive effects while still providing therapeutic benefits.

Case Study 3: Anticancer Properties

In a comparative study involving various synthesized compounds against the MCF-7 cell line, several derivatives exhibited significant anticancer activity compared to the standard drug Doxorubicin. The results suggest that these compounds could be further explored for their therapeutic potential in oncology.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 5,8-dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is in the development of antimicrobial agents. The compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Research has demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for further development into pharmaceutical formulations for treating infections.

Case Study:

A study published in Antimicrobial Agents and Chemotherapy evaluated the antibacterial efficacy of various quinoline derivatives, including 5,8-dibromo derivatives. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential as a lead compound in antibiotic drug discovery .

Anticancer Properties

Another promising application lies in its anticancer potential. Preliminary studies have indicated that 5,8-dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation.

Case Study:

In vitro assays conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates, highlighting its potential as an anticancer agent .

Dye Synthesis

The unique structure of 5,8-dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid allows it to be utilized in the synthesis of dyes and pigments. Its ability to form stable complexes with metal ions makes it suitable for developing colorants used in textiles and coatings.

Data Table: Dye Synthesis Properties

| Compound | Color | Application Area | Stability |

|---|---|---|---|

| 5,8-Dibromo derivative | Blue | Textiles | High |

| Quinoline derivatives | Yellow | Coatings | Moderate |

Photovoltaic Materials

Recent research has explored the use of quinoline derivatives in organic photovoltaic cells due to their light absorption properties. The incorporation of 5,8-dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid into polymer blends has shown promise in enhancing charge transport and improving overall efficiency.

Case Study:

A study investigated the performance of organic solar cells incorporating this compound as a sensitizer. The results showed improved power conversion efficiency compared to devices without the quinoline derivative .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and physicochemical properties of 5,8-dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with related compounds:

Key Observations:

- Halogen Effects : Bromine and chlorine substituents increase molecular weight and lipophilicity compared to the parent compound. Bromine’s larger atomic radius may enhance steric hindrance compared to chlorine .

- Solubility: The parent compound is soluble in DMSO and methanol, while halogenated derivatives likely exhibit reduced aqueous solubility due to increased hydrophobicity .

Stability and Pharmacokinetics

- This contrasts with methoxy groups, which balance hydrophilicity and steric bulk .

- Metabolic Stability : Heavy halogens like bromine may slow oxidative metabolism, extending half-life compared to methyl or methoxy derivatives .

Preparation Methods

General Synthetic Strategy

The synthesis of 5,8-dibromo derivatives usually follows a sequence involving:

- Preparation of the quinoline-3-carboxylic acid core or its ester derivative.

- Introduction of bromine atoms at the 5 and 8 positions via selective bromination.

- Functional group transformations to achieve the 4-oxo-1,4-dihydroquinoline structure.

- Hydrolysis of ester groups to yield the carboxylic acid.

This general approach is adapted from methods used for related quinoline derivatives, as direct literature on 5,8-dibromo specifically is limited but can be inferred from analogous procedures.

Preparation of the Quinoline Core

The quinoline-3-carboxylic acid core is often synthesized starting from anthranilic acid derivatives. For example, tetrafluoroanthranilic acid derivatives have been used as starting materials, which undergo acetylation, formation of benzoyl chlorides, and subsequent condensation reactions to form the quinoline ring system.

- Acetylation: Reaction of anthranilic acid with acetic anhydride to form acetylated intermediates.

- Formation of benzoyl chloride: Treatment with oxalyl chloride in the presence of DMF catalyst.

- Condensation and ring closure: Using bases such as potassium t-butoxide to cyclize intermediates into the quinoline ring.

Formation of the 4-oxo-1,4-dihydroquinoline Structure

The 4-oxo-1,4-dihydroquinoline moiety is typically formed by:

- Hydrolysis of quinoline esters to the corresponding carboxylic acids under acidic or basic conditions.

- Maintaining the keto-enol tautomerism characteristic of the 4-oxo-1,4-dihydroquinoline ring.

For example, ethyl 4-hydroxy-3-quinolinecarboxylate is hydrolyzed with sodium hydroxide under reflux, followed by acidification to yield 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Representative Preparation Procedure (Adapted)

| Step | Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1. Starting material preparation | Anthranilic acid derivative + acetic anhydride | Acetylated anthranilic acid | Acetylation step |

| 2. Conversion to benzoyl chloride | Oxalyl chloride + DMF catalyst | Benzoyl chloride intermediate | Activation for condensation |

| 3. Condensation and ring closure | Triethylorthoformate + cyclopropylamine + potassium t-butoxide | Quinoline ester intermediate | Formation of quinoline ring |

| 4. Bromination | Bromine or NBS | 5,8-Dibromoquinoline ester | Selective halogenation |

| 5. Hydrolysis | NaOH reflux, then acidification | 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Final acid form |

Detailed Reaction Conditions and Yields

Research Findings and Notes

- The use of triethylorthoformate and cyclopropylamine in t-butanol followed by ring closure with potassium t-butoxide is a preferred method for synthesizing substituted quinoline esters, which can then be brominated.

- Hydrolysis of esters to acids is efficiently achieved under reflux with sodium hydroxide followed by acidification, yielding high purity 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives.

- Bromination must be carefully controlled to avoid polybromination or substitution at undesired positions.

- The synthetic route can be adapted from known procedures for trifluoro- and other halogenated quinoline derivatives, modifying the halogen source and conditions for bromination to obtain the 5,8-dibromo derivative.

Summary Table of Preparation Methods

| Method Aspect | Description | Key Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| Quinoline core synthesis | From anthranilic acid derivatives via acetylation and benzoyl chloride formation | Acetic anhydride, oxalyl chloride, DMF | Room temp to reflux | High yield intermediates |

| Ring closure | Cyclization with triethylorthoformate, cyclopropylamine, potassium t-butoxide | Triethylorthoformate, cyclopropylamine, potassium t-butoxide | 50°C, 18 h | Efficient ring formation |

| Bromination | Electrophilic aromatic substitution at 5,8 positions | Bromine or NBS | Controlled temp, solvent dependent | Requires regioselectivity control |

| Hydrolysis | Ester to acid conversion | NaOH, HCl | Reflux 2 h, acidify to pH 4 | 90%+ yield |

Q & A

Q. What are the recommended synthetic routes for 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of brominated quinolones typically involves halogenation of precursor quinoline derivatives. For example, analogous compounds like ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate are synthesized via cyclocondensation of halogenated benzoic acid derivatives with ethyl 3-(dimethylamino)acrylate, followed by hydrolysis . For brominated derivatives, bromine substitution can be achieved using brominating agents (e.g., Br₂ or NBS) under controlled temperature (e.g., 60–80°C) in solvents like DMF or acetic acid. Post-synthetic modifications, such as saponification with NaOH (as seen in related quinoline-3-carboxylate derivatives), yield the carboxylic acid form . Optimization includes adjusting stoichiometry of bromine reagents and monitoring reaction progress via TLC or HPLC to minimize over-halogenation.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming the quinoline backbone and bromine substitution patterns. For example, H NMR of ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate shows distinct peaks for the ethyl ester (δ 1.3–1.4 ppm) and aromatic protons (δ 7.5–8.5 ppm) .

- X-ray Crystallography : Used to resolve crystal packing and hydrogen-bonding networks. In analogous structures, intermolecular O–H···O hydrogen bonds stabilize the lattice, as seen in 4-oxo-1,4-dihydroquinoline derivatives .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, using a C18 column and mobile phases like acetonitrile/water (0.1% TFA) .

Q. What are the key stability considerations for handling and storing this compound under laboratory conditions?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis of the carboxylic acid group. Avoid exposure to moisture, as seen in safety protocols for similar lab chemicals .

- Light Sensitivity : Brominated compounds are often light-sensitive. Use amber glassware or opaque containers to minimize photodegradation.

- Thermal Stability : Differential Scanning Calorimetry (DSC) of related quinolones shows decomposition above 200°C, suggesting safe handling below this threshold .

Advanced Research Questions

Q. How does bromine substitution at positions 5 and 8 influence the compound’s electronic structure and reactivity compared to fluoro or chloro derivatives?

Methodological Answer: Bromine’s larger atomic radius and lower electronegativity compared to fluorine or chlorine alter electronic properties:

- Steric Effects : Bromine at positions 5 and 8 may hinder rotational freedom in the quinoline ring, as observed in crystal structures of 7-bromo-1-cyclopropyl derivatives .

- Electronic Effects : Bromine’s electron-withdrawing nature decreases electron density at the 4-oxo group, potentially reducing nucleophilic reactivity. This contrasts with fluoro derivatives (e.g., moxifloxacin intermediates), where fluorine enhances antibacterial activity via stronger H-bonding with target enzymes .

- Reactivity in Cross-Coupling : Bromine facilitates Suzuki-Miyaura coupling for further functionalization, a strategy used in synthesizing advanced quinoline-based pharmaceuticals .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Assess solubility (via shake-flask method) and permeability (Caco-2 assays) to identify bioavailability issues. For example, poor solubility of 4-oxo-quinoline-3-carboxylic acids in physiological pH may explain reduced in vivo efficacy .

- Metabolite Analysis : Use LC-MS to identify active metabolites. Compounds like oxolinic acid undergo hepatic modification, altering activity .

- Dose-Response Optimization : Conduct in vivo studies with escalating doses to bridge efficacy gaps, as seen in fluoroquinolone development .

Q. Can computational methods predict the crystal packing and hydrogen-bonding patterns observed in this compound?

Methodological Answer: Yes. Density Functional Theory (DFT) calculations and molecular dynamics simulations can model intermolecular interactions:

- Hydrogen Bonding : Software like Mercury (CCDC) predicts O–H···O and N–H···O bonds, consistent with experimental data from X-ray structures of 4-oxo-quinoline derivatives .

- π-Stacking Interactions : Computational studies on similar compounds reveal π-π interactions between quinoline rings (3.3–3.6 Å spacing), critical for stabilizing crystal lattices .

- Validation : Compare simulated powder XRD patterns with experimental data to refine force field parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.